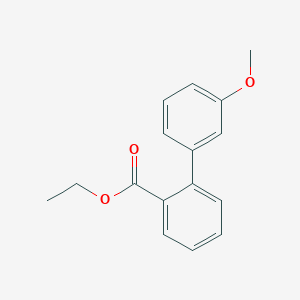
3'-methoxy-biphenyl-2-carboxylic acid ethyl ester
Overview
Description
Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of an ethyl ester group at the 2-position and a methoxy group at the 3’-position of the biphenyl structure. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing biphenyl derivatives .
Industrial Production Methods
Industrial production of Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate may involve large-scale Suzuki-Miyaura coupling reactions. The reagents used include aryl halides, organoboron compounds, and palladium catalysts. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 3’-hydroxy[1,1’-biphenyl]-2-carboxylate.
Reduction: Formation of ethyl 3’-methoxy[1,1’-biphenyl]-2-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the biphenyl ring acts as a nucleophile. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler structure without the methoxy and ester groups.
3-Methylbiphenyl: Contains a methyl group instead of a methoxy group.
Ethyl 3’-hydroxy[1,1’-biphenyl]-2-carboxylate: Similar structure with a hydroxyl group instead of a methoxy group
Uniqueness
Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate is unique due to the presence of both the methoxy and ester groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound in organic synthesis and research applications .
Properties
CAS No. |
184773-35-1 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
ethyl 2-(3-methoxyphenyl)benzoate |
InChI |
InChI=1S/C16H16O3/c1-3-19-16(17)15-10-5-4-9-14(15)12-7-6-8-13(11-12)18-2/h4-11H,3H2,1-2H3 |
InChI Key |
IGRUKUVNOFZQSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















